molecular formula C13H15BrN2O2 B6638354 3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide

3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide

Cat. No. B6638354
M. Wt: 311.17 g/mol
InChI Key: SCHCXPQLCNBOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and has a molecular weight of 346.2 g/mol.

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide in lab experiments is its potential as a potent anticancer agent. However, this compound has some limitations as well. It is a complex molecule that requires a complex synthesis method, which can be time-consuming and expensive. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide. One of the most promising areas of research is the development of this compound as a potential anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its use in cancer treatment. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to explore this potential application. Finally, this compound may have potential applications in material science, such as the development of new materials with unique properties.

Synthesis Methods

The synthesis of 3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 3-bromo-5-methylbenzoic acid with N-(6-oxopiperidin-3-yl)amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole).

Scientific Research Applications

3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-4-9(6-10(14)5-8)13(18)16-11-2-3-12(17)15-7-11/h4-6,11H,2-3,7H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHCXPQLCNBOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NC2CCC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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